molecular formula C17H21N3O4 B2434924 N-(3,4-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1775445-28-7

N-(3,4-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2434924
CAS No.: 1775445-28-7
M. Wt: 331.372
InChI Key: BBOZQECXJUDSIP-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Arrangements in Cyclohexane Derivatives

Research by Graus et al. (2010) on cyclohexane derivatives, including those related to N-(3,4-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide, showed that the substituents on the cyclohexane ring play a significant role in supramolecular arrangements. This study provided insights into the relationship between molecular structure and crystal structure in such compounds, which is crucial for understanding their potential applications in scientific research (Graus et al., 2010).

Antimycobacterial Activity of Spiroisoxazolidines

Kumar et al. (2010) synthesized enantiomerically pure spiroisoxazolidines, structurally related to this compound, and evaluated their in vitro activity against Mycobacterium tuberculosis. This study highlights the potential of such compounds in antimycobacterial applications, providing a basis for further research in medicinal chemistry (Kumar et al., 2010).

Triphenylphosphine Promoted Reactions of Alkynes

Han et al. (2020) explored the three-component reaction involving triphenylphosphine and compounds structurally related to this compound. This study contributes to the understanding of regioselectivity and diastereoselectivity in the synthesis of complex organic compounds, which is valuable in the development of pharmaceuticals and fine chemicals (Han et al., 2020).

Synthesis and Anticonvulsant Activity Evaluation

El Kayal et al. (2022) investigated the synthesis of 1-benzylsubstituted derivatives of a compound structurally similar to this compound. Their research focused on the affinity to GABAergic biotargets and anticonvulsant activity, contributing to the ongoing search for more effective anticonvulsant medications (El Kayal et al., 2022).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-11-3-4-13(9-12(11)2)18-14(21)10-20-15(22)17(19-16(20)23)5-7-24-8-6-17/h3-4,9H,5-8,10H2,1-2H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOZQECXJUDSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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